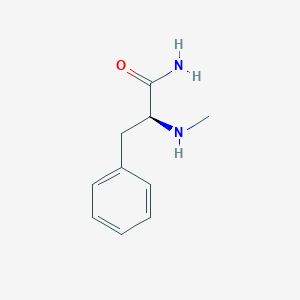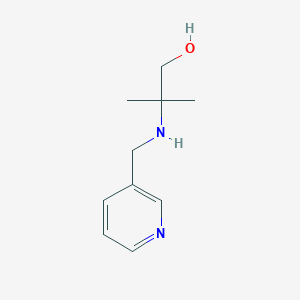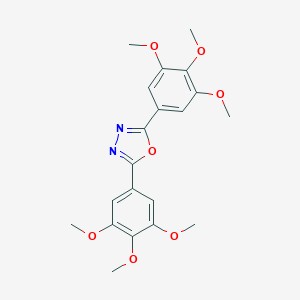
2,5-双(3,4,5-三甲氧基苯基)-1,3,4-恶二唑
描述
2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, also known as TMOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMOX belongs to the family of oxadiazole compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
科学研究应用
Anticancer Activity
The compound exhibits potential as an anticancer agent . Derivatives of this molecule have been synthesized and shown prominent activity against cancer cell lines such as MCF-7 and A549 . The presence of the 3,4,5-trimethoxy groups is crucial for the exertion of biological activity, particularly against breast cancer cell lines .
Neuroprotective Applications
In the realm of neuroscience, related compounds have demonstrated significant neuroprotective effects . They have been evaluated for their ability to scavenge free radicals and inhibit neurotoxicity in cultured neurons . This suggests potential applications in treating neurodegenerative diseases or acute neurological injuries.
Pharmacological Relevance
Pharmacologically, “2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” and its analogs act as platelet-activating factor receptor (PAF-R) antagonists . This activity is significant in the context of inflammatory diseases, where PAF plays a role in pathophysiological states like asthma and gastrointestinal ulceration.
Biotechnology
The biotechnological applications of this compound could be linked to its bioactivity . As a PAF-R antagonist, it could be used in research related to inflammation and related biological pathways . This might extend to the development of new biotechnological tools or assays.
Agriculture
While direct applications in agriculture are not readily found, the compound’s antimitotic properties could be relevant. Compounds with similar structures have been derived from scaffolds known for their antimitotic activity, which could potentially be applied to control plant growth or pests .
Environmental Science
In environmental science, the compound’s impact or utility is not explicitly documented. However, its metabolic identification in human blood suggests a need for environmental monitoring of such compounds, especially in the context of human exposure and potential bioaccumulation .
作用机制
Target of Action
The primary target of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is the Platelet Activating Factor receptor (PAF-R) . PAF-R is a cell surface receptor that plays a crucial role in inflammation and allergic responses.
Mode of Action
2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole acts as a potent antagonist of the PAF-R . It competes with the Platelet Activating Factor (PAF) for binding to the PAF-R, thereby inhibiting the receptor’s activation and subsequent downstream signaling .
Biochemical Pathways
The antagonism of PAF-R by 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole affects several biochemical pathways. PAF is known to stimulate the production of active oxygen species by human monocyte-derived macrophages . By blocking PAF-R, the compound can potentially inhibit this process, thereby modulating inflammatory responses.
Pharmacokinetics
Its molecular weight (4064 Da ) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 Da are generally well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole’s action primarily involve the modulation of inflammatory and allergic responses. By blocking PAF-R, it can potentially inhibit the activation of polymorphonuclear leukocytes and monocytes, cells that play key roles in these responses .
属性
IUPAC Name |
2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)19-21-22-20(29-19)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMJPGFUGZBTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177856 | |
| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
23288-95-1 | |
| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the structure of the palladium(II) complex with 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole?
A1: The X-ray crystal structure of the palladium(II) complex with 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole reveals key structural details. [] This complex crystallizes in the monoclinic space group p21/n, with specific lattice parameters (a = 8.7736 (3) Å, b = 19.1568 (6) Å, c = 15.7834 (5) Å, β = 100.106 (1)°). [] This information provides valuable insights into the molecular arrangement and packing of the complex, which can influence its properties and potential applications.
Q2: How does the number of alkoxy side chains on 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives affect their mesogenic behavior?
A2: Research indicates that increasing the number of alkoxy side chains on 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives significantly impacts their ability to form mesophases. While derivatives with four or eight side chains primarily form crystalline phases, those with twelve side chains exhibit columnar (Col) phases. [] This difference highlights the role of molecular shape and intermolecular interactions in dictating the self-assembly and liquid crystal behavior of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)


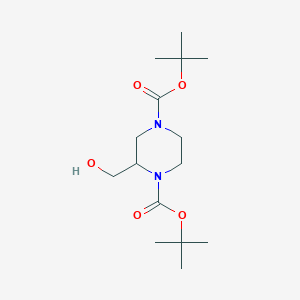

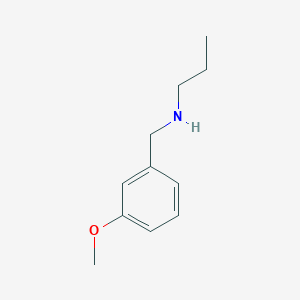
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
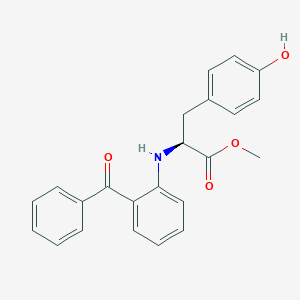
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
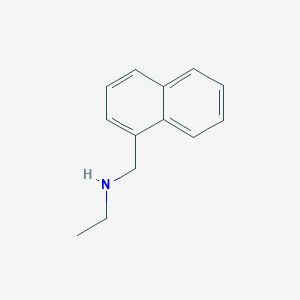

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
